molecular formula C24H16FN3O2 B2869592 2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326930-25-9

2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2869592
CAS No.: 1326930-25-9
M. Wt: 397.409
InChI Key: YVNJGOOHSWFLIW-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a unique combination of fluorophenyl, methylphenyl, oxadiazolyl, and isoquinolinone moieties

Scientific Research Applications

2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or photonic characteristics.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

F3398-2250, also known as 2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one, is a novel oncology therapeutic with a unique mechanism of action .

Target of Action

The primary target of F3398-2250 is the energy metabolism of cancer cells . It specifically targets the processes that cancer cells rely on for their energy production .

Mode of Action

F3398-2250 disrupts the energy metabolism of cancer cells, leading to cancer cell death . It decreases GAPDH and aKGDH, two processes that cancer cells rely on for their energy production . This disruption causes a significant decrease in ATP, resulting in an oxidative and metabolic energy crisis for the cancer cell .

In addition to this, F3398-2250 also impacts nuclear factor-κB (NFκB), which affects cancer cells’ ability for protein synthesis and DNA transcription, thereby restricting cancer cell growth and proliferation .

Biochemical Pathways

The disruption of energy metabolism by F3398-2250 affects several biochemical pathways. The decrease in ATP activates AMPK and inhibits the transcription factor NFkB, generating metabolic stress . This leads to an increase in reactive oxygen species, generating oxidative stress .

Pharmacokinetics

The ADME properties of F3398-2250 and their impact on bioavailability are currently under investigation. Early phase 1 clinical data have demonstrated excellent safety in extensive preclinical studies .

Result of Action

The result of F3398-2250’s action is apoptotic cell death . The metabolic and oxidative stress brought on by the energy crisis created by F3398-2250 results in the death of the cancer cell .

Action Environment

The action, efficacy, and stability of F3398-2250 can be influenced by various environmental factors. These factors are currently under investigation. It is known that f3398-2250 is a tumor-type agnostic agent, delivering broad utility across cancer etiologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The isoquinolinone core can be synthesized via Pictet-Spengler reactions or other cyclization methods involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
  • 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
  • 2-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Uniqueness

The presence of the fluorophenyl group in 2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may have different reactivity profiles and applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-15-7-2-3-10-18(15)22-26-23(30-27-22)21-14-28(17-9-6-8-16(25)13-17)24(29)20-12-5-4-11-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJGOOHSWFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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